Spiro[cyclobutane-1,3'-indoline]
Description
Spiro[cyclobutane-1,3'-indoline] is a bicyclic compound featuring a cyclobutane ring fused to an indoline moiety at the 1,3-positions, forming a spiro junction. This structural motif introduces significant steric strain due to the small cyclobutane ring, which influences both reactivity and physicochemical properties. Key derivatives include 1-(spiro[cyclobutane-1,3'-indolin]-1′-yl)ethan-1-one (synthesized via reductive alkylation, 83% yield) and halogenated variants like 6'-chloro and 6'-bromo derivatives (CAS: 1603068-17-2, 1378865-57-6) . Analytical characterization via NMR and LCMS confirms the presence of rotamers and molecular ion peaks, with fragmentation at the spiro junction observed in mass spectrometry .
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYRVLMXBTLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650585 | |
| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32670-02-3 | |
| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cascade and Domino Reactions Involving Indoles and Cyclobutanes
A prominent method for constructing spiro[cyclobutane-1,3'-indoline] involves cascade reactions starting from indole derivatives and cyclobutane-containing precursors. For example, the cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols has been reported to efficiently yield indolyl-tethered spiro[cyclobutane-1,1'-indenes], which are structurally related spirocyclic systems. This method proceeds via sequential alkenylation followed by an intramolecular Friedel–Crafts reaction, demonstrating high chemo- and regioselectivity and scalability.
- Starting materials: 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols
- Reaction type: Cascade involving alkenylation and Friedel–Crafts cyclization
- Conditions: Mild, scalable, with removable directing groups
- Outcome: High regio- and chemo-selectivity, efficient spirocyclization
Multicomponent Reactions (MCRs) and Organocatalysis
Although direct reports on spiro[cyclobutane-1,3'-indoline] are limited, related spirocyclic indoline derivatives have been synthesized via multicomponent reactions involving isatins, amines, and 1,3-dicarbonyl compounds under ultrasound-promoted or acid-catalyzed conditions. These methods offer green chemistry advantages and high yields.
- Example: One-pot three-component reactions of isatins, naphthalene-1-amine, and 1,3-dicarbonyl compounds catalyzed by (±)-camphor-10-sulfonic acid in aqueous ethanol under ultrasound irradiation produce spiro[indoline] derivatives efficiently.
- Benefits: Mild conditions, environmentally friendly solvents, and good yields (up to ~88%).
Phosphine-Catalyzed Three-Component Reactions
Phosphine organocatalysis has been widely applied to synthesize spirocyclic indoline derivatives with cyclopentane or cyclopentene rings, which are structurally analogous to cyclobutane spirocycles. For instance, three-component reactions of triphenylphosphine, dialkyl acetylenedicarboxylates, and isatylidene malononitrile yield triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] in satisfactory yields.
- Reaction conditions: Typically conducted in dimethoxyethane or similar solvents at room temperature.
- Mechanism: Phosphine addition to electron-deficient alkynes followed by cyclization.
- Advantages: High stereoselectivity, mild conditions, and functional group tolerance.
Detailed Synthetic Example: Cascade Reaction of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-(Pyridin-2-yl)-1H-indole + Alkynyl cyclobutanol | Alkenylation of indole with alkynyl cyclobutanol | High | Mild conditions, no metal catalyst needed |
| 2 | Intramolecular Friedel–Crafts cyclization | Formation of spiro[cyclobutane-1,3'-indoline] framework | High | High regio- and chemo-selectivity |
- The reaction proceeds via initial alkenylation of the indole nitrogen followed by intramolecular electrophilic aromatic substitution to close the cyclobutane ring.
- The directing pyridinyl group is removable post-reaction, enhancing synthetic utility.
- Crystallographic data confirm the spirocyclic structure and stereochemistry.
Comparative Summary of Preparation Methods
| Methodology | Starting Materials | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cascade reaction (alkynyl cyclobutanol + indole) | 1-(Pyridin-2-yl)-1H-indole, alkynyl cyclobutanol | Mild, room temperature, no metal catalyst | High (not specified) | High selectivity, scalable, mild conditions | Requires directing group |
| Multicomponent reaction (MCR) | Isatins, amines, 1,3-dicarbonyls | Acid catalysis, ultrasound, aqueous ethanol | 60-88% | Green chemistry, one-pot synthesis | Limited to related spiroindoline derivatives |
| Phosphine-catalyzed MCR | Triphenylphosphine, dialkyl acetylenedicarboxylates, isatylidene malononitrile | Room temperature, organic solvent | Moderate to good | Stereoselective, mild conditions | Focused on cyclopentane spirocycles |
Research Findings and Data Highlights
- The cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols is a novel and efficient synthetic route to spiro[cyclobutane-1,3'-indoline] derivatives, featuring high chemo- and regioselectivity and scalability.
- Multicomponent reactions under ultrasound and acid catalysis provide an effective green synthetic approach to spiroindoline frameworks, though mostly for larger ring systems or fused heterocycles.
- Phosphine organocatalysis enables stereoselective construction of related spirocyclic indoline derivatives, offering insights into catalyst-controlled spirocyclization.
- Mechanistic studies support a stepwise process involving nucleophilic addition, cyclization, and rearrangement steps, which can be fine-tuned by substituent effects and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclobutane-1,3’-indoline] undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. Cycloaddition reactions are particularly significant, as they allow the formation of complex spirocyclic structures with high atom economy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of spiro[cyclobutane-1,3’-indoline] include 3-phenacylideneoxindoles, visible light catalysts, and various solvents such as dichloromethane, methanol, ethanol, and acetonitrile . The reaction conditions often involve mild temperatures and the use of light or other energy sources to drive the reactions.
Major Products: The major products formed from the reactions of spiro[cyclobutane-1,3’-indoline] include various spirocyclic derivatives, which can be further functionalized to yield compounds with diverse biological activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Spiro[cyclobutane-1,3'-indoline] derivatives have demonstrated promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity : In vitro studies indicate that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. It modulates key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.4 |
| MCF-7 (breast cancer) | 6.8 |
| A549 (lung cancer) | 7.2 |
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes, such as histone methyltransferases. Inhibition of these enzymes can lead to altered gene expression profiles beneficial for treating certain cancers.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of spiro[cyclobutane-1,3'-indoline] revealed that derivatives exhibited significant activity against common bacterial pathogens. This research highlights the potential for developing new antibacterial agents based on the compound's structure.
Case Study 2: Anticancer Screening
Research evaluating spiro[cyclobutane-1,3'-indoline] against various human cancer cell lines indicated that certain derivatives showed considerable cytotoxic effects. Compounds were tested against multiple cell lines, revealing promising results that suggest potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of spiro[cyclobutane-1,3’-indoline] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific functional groups present on the spirocyclic scaffold.
Comparison with Similar Compounds
Comparison with Similar Spiroindoline Compounds
a. Ring Size and Strain Effects
- Spiro[cyclopropane-1,3'-indoline] : Smaller 3-membered ring increases strain, reducing stability. Derivatives like 4'-bromo-spiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1637752-37-4) are less common due to synthetic challenges .
- Spiro[cyclopentane-1,3'-indoline] : Larger 5-membered ring reduces strain, enabling efficient synthesis via NaOH-catalyzed (3+2) cycloaddition (up to 95% yield) with three adjacent chiral centers .
- Spiro[cyclohexane-1,3'-indoline] : Synthesized via tri(n-butyl)phosphine-promoted annulation, yielding spiro[indoline-3,2'-furan] hybrids (satisfactory yields) .
Spectral and Physicochemical Properties
- NMR Profiles : Cyclobutane derivatives exhibit rotameric splitting (δ 7.40–8.16 ppm in $^1$H NMR), while cyclopentane analogs show distinct diastereotopic proton signals .
- Mass Spectrometry : Fragmentation at the spiro junction (e.g., loss of ArN$_2$CO groups) is common across spiroindolines, with cyclobutane derivatives displaying M$^+$ peaks at m/z 505–509 .
- Melting Points : Cyclobutane derivatives (e.g., 1'-acetyl variants) are typically solids (mp 138–140°C), whereas cyclopentane derivatives are more thermally stable .
Biological Activity
Spiro[cyclobutane-1,3'-indoline] is a complex organic compound characterized by its unique spirocyclic structure, which consists of a cyclobutane ring fused to an indoline moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties, making it a subject of interest for further investigation.
Chemical Structure and Properties
The molecular structure of Spiro[cyclobutane-1,3'-indoline] is defined by the following characteristics:
- Spirocyclic Framework : The spirocyclic nature enhances the compound's binding affinity to biological targets.
- Functional Groups : The presence of carbonyl groups in some derivatives contributes to their reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Spiro[cyclobutane-1,3'-indoline] derivatives. For example:
- In a screening of various compounds against human cancer cell lines (HT-29, DU-145, HeLa, A-549, and MCF-7), several derivatives exhibited promising anticancer activity with IC50 values less than 20 μM. Notably, compounds 6b and 6u showed significant activity against the DU-145 prostate cancer cell line, inducing apoptosis through caspase-3 dependent pathways and disrupting mitochondrial membrane potential .
Antimicrobial Activity
The antimicrobial properties of Spiro[cyclobutane-1,3'-indoline] have also been explored. One study indicated that certain derivatives demonstrated effective inhibition against various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents .
The mechanism by which Spiro[cyclobutane-1,3'-indoline] exerts its biological effects is largely attributed to its interaction with specific molecular targets:
- Bromodomain Inhibition : Some derivatives are known to inhibit bromodomains, which are critical for gene regulation. This inhibition can lead to therapeutic implications in cancer treatment by modulating gene expression pathways .
- Cell Cycle Arrest : Flow cytometric analysis revealed that certain compounds could arrest the cell cycle at the G0/G1 phase, leading to apoptosis in cancer cells .
Case Study 1: Anticancer Activity
In a focused study on spiro[cyclopropane-1,3'-indolin]-2'-ones, several compounds were synthesized and evaluated for their anticancer activity. The results indicated that these compounds could significantly inhibit cell proliferation in multiple cancer cell lines. The structure–activity relationship (SAR) analysis suggested that specific modifications to the indoline moiety could enhance biological efficacy .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6b | DU-145 | <20 | Apoptosis via caspase activation |
| 6u | DU-145 | <20 | Cell cycle arrest at G0/G1 phase |
Case Study 2: Antimicrobial Efficacy
A series of spiro[cyclobutane-1,3'-indoline] derivatives were tested against common bacterial strains. The results showed varying degrees of antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MIC) below 50 μg/mL against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the common synthetic strategies for constructing spiro[cyclobutane-1,3'-indoline] scaffolds in academic research?
Methodological Answer:
- Domino reactions : Tri(n-butyl)phosphine (P(nBu)₃)-catalyzed domino reactions using isothiomalononitrile and bis-coumarins in chloroform at 65°C yield spiro[cyclohexane-1,3'-indolines] with moderate-to-good yields. Reaction optimization includes nitrogen atmosphere, 6-hour stirring, and column chromatography purification (petroleum ether/ethyl acetate 15:1) .
- Three-component reactions : Combining nitrogen heterocycles, acetylene dicarboxylates, and 3-methyleneoxindoles generates spiro[indoline-3,1'-quinolizines] with high stereoselectivity. Post-functionalization via Diels–Alder reactions with maleic anhydride further diversifies the scaffold .
- Organocatalyzed methods : Recent protocols employ organocatalysts (e.g., chiral amines) to construct spiro[cyclobutane-indoline] derivatives with all-carbon quaternary centers, emphasizing solvent-free conditions and eco-friendly workflows .
Q. How are spiro[cyclobutane-1,3'-indoline] derivatives characterized to confirm structural fidelity?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic spirocyclic signals (e.g., cyclobutane protons at δ 2.5–3.5 ppm) .
- HRMS-ESI : Validates molecular formulas (e.g., C₂₀H₁₈N₂O₂ requires [M+H]⁺ = 319.1445) .
- X-ray crystallography : Single-crystal data (CCDC codes: 843674, 843676) resolve stereochemistry and bond angles, critical for spiro junction validation .
Advanced Research Questions
Q. How can stereochemical outcomes in spiro[cyclobutane-indoline] synthesis be controlled or predicted?
Methodological Answer:
- Catalyst-driven selectivity : P(nBu)₃ promotes nucleophilic activation, favoring specific transition states. For example, electron-donating substituents on bis-coumarins increase cyclobutane ring strain, directing regioselectivity toward spiro[indoline-3,2'-furan] derivatives .
- Computational modeling : DFT studies predict steric and electronic effects on transition states. For instance, N-substituents on indoline rings influence torsional angles, altering diastereomeric ratios .
- Chiral auxiliaries : Temporarily introduced chiral groups (e.g., Evans oxazolidinones) enable asymmetric synthesis, later removed via hydrogenolysis or hydrolysis .
Q. What strategies address low yields in multi-component reactions involving spiro[cyclobutane-indoline] systems?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Chloroform balances solubility and steric control for domino reactions .
- Catalyst loading : P(nBu)₃ at 20 mol% maximizes yield (up to 82%) while minimizing side products like dimerized coumarins .
- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) mitigates exothermic side reactions in cyclobutane ring formation .
Q. How are spiro[cyclobutane-indoline] derivatives evaluated for biological activity in drug discovery?
Methodological Answer:
- Antibacterial assays : Compounds are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) testing. Derivatives with 3'-(phenylamino) substituents show MIC values of 4–16 μg/mL .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR-TK) use fluorescence polarization. Spiro[indoline-3,4'-pyridinones] exhibit IC₅₀ values <1 μM due to H-bonding with ATP-binding pockets .
- ADMET profiling : Computational tools (e.g., SwissADME) predict pharmacokinetics, focusing on logP (<3) and topological polar surface area (>80 Ų) to optimize blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do reported yields for tri(n-butyl)phosphine-catalyzed spiro[cyclobutane-indoline] syntheses vary across studies?
Critical Analysis:
- Substrate electronic effects : Electron-withdrawing groups on isothiomalononitrile reduce yields (e.g., 3a: 75% vs. 3m: 52%) due to slower nucleophilic attack .
- Catalyst purity : Commercial P(nBu)₃ often contains oxidized byproducts (e.g., phosphine oxides), necessitating distillation under inert gas to maintain catalytic activity .
- Chromatography losses : Polar spiro products (e.g., 5a–e) exhibit lower recovery in silica-based columns, suggesting reversed-phase HPLC as an alternative .
Q. How do conflicting reports on the stereoselectivity of Diels–Alder functionalization in spiro[indoline-3,1'-quinolizines] arise?
Critical Analysis:
- Endo vs. exo preference : Maleic anhydride favors endo transition states (ΔΔG‡ ≈ 2.1 kcal/mol), while N-phenylmaleimide shifts to exo pathways due to steric hindrance .
- Solvent polarity : High-polarity solvents (e.g., acetonitrile) stabilize charge-separated intermediates, altering diastereoselectivity by 15–20% .
Methodological Best Practices
Q. What protocols ensure reproducibility in spiro[cyclobutane-indoline] synthesis?
Recommendations:
- Standardized conditions : Use anhydrous solvents (H₂O <50 ppm), pre-dried via molecular sieves, to prevent hydrolysis of sensitive intermediates .
- Inert atmosphere : Schlenk techniques or gloveboxes avoid oxidation of phosphine catalysts and indoline precursors .
- Analytical validation : Cross-check NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in spiro systems .
Q. How can researchers troubleshoot failed spirocyclization reactions?
Troubleshooting Guide:
- Diagnostic tests :
- TLC monitoring : Track reaction progress at 30-minute intervals to detect intermediate accumulation.
- Control experiments : Test individual reactants with catalysts to identify inhibitory interactions (e.g., indoline N-H deprotonation by P(nBu)₃) .
- Alternative catalysts : Replace P(nBu)₃ with PPh₃ or NHC carbenes if cyclization stalls, though yields may drop by 10–15% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
